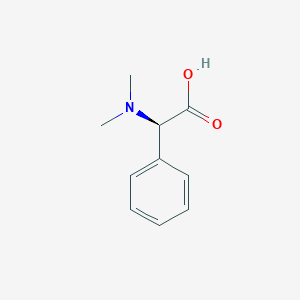

(R)-2-(dimethylamino)-2-phenylacetic acid

Description

Properties

IUPAC Name |

(2R)-2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Dimethylamino 2 Phenylacetic Acid and Its Stereoisomers

Direct Enantioselective Synthesis

Direct enantioselective synthesis aims to create the desired enantiomer preferentially from achiral or prochiral starting materials in a single key transformation. This is often achieved through the use of chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One prominent strategy involves the direct, enantioselective alkylation of arylacetic acids. A method has been developed using a readily available chiral lithium amide as a stereodirecting reagent, which effectively acts as a traceless auxiliary. nih.gov This process circumvents the need for the covalent attachment and subsequent removal of traditional chiral auxiliaries. nih.gov Another relevant catalytic method is kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer. For instance, the kinetic resolution of racemic 2-hydroxyamides has been achieved with high selectivity using the chiral acyl-transfer catalyst (R)-benzotetramisole. nih.gov

Organometallic complexes also serve as potent catalysts. The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], exerts significant stereochemical control in various carbon-carbon bond-forming reactions involving attached acyl ligands. iupac.org This system can be used to synthesize precursors to β-amino acids with high stereocontrol. iupac.org Furthermore, chiral phosphoric acids (CPAs) have emerged as effective catalysts for controlling the formation of stereogenic centers in different chemical transformations. nih.gov Dynamic kinetic resolution (DKR), which combines a racemization catalyst with a stereoselective resolving agent, has also been successfully applied, particularly using metal catalysts in combination with enzymes like lipases. mdpi.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology is a cornerstone of asymmetric synthesis. nih.gov

Prominent examples of chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. nih.gov Recently, pseudoephenamine has been introduced as a highly effective chiral auxiliary, in some cases demonstrating superior stereocontrol compared to pseudoephedrine, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can undergo diastereoselective alkylation to produce enantiomerically enriched carboxylic acids. nih.gov Similarly, (S)-1-phenylethylamine is a widely used chiral auxiliary. rsc.orgmdpi.com It can be used, for example, to create a chiral imide that undergoes diastereoselective alkylation due to the formation of a rigid chelate structure that controls the approach of the electrophile. mdpi.com

Organometallic auxiliaries, such as the iron-based system [(η5-C5H5)Fe(CO)(PPh3)], also provide excellent stereocontrol in the reactions of attached acyl ligands. iupac.org The synthesis of chiral amido-dienes using chiral oxazolidinones further illustrates the utility of this class of auxiliaries in controlling stereochemistry in subsequent reactions like the Diels-Alder cycloaddition. nih.gov

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of derived amides | High diastereoselectivity; pseudoephenamine is free from regulatory restrictions. | nih.govnih.gov |

| Oxazolidinones | Enolate alkylation, Diels-Alder reactions | Highly predictable stereocontrol and reliable performance. | nih.govnih.gov |

| (S)-1-Phenylethylamine | Diastereoselective alkylation, resolution agent | Versatile and used as both auxiliary and resolving agent. | rsc.orgmdpi.com |

| Iron Acyl Complex | Asymmetric C-C bond formation | Excellent stereocontrol exerted by the metal center. | iupac.org |

Diastereoselective Synthesis through Chiral Precursors

This strategy involves starting with an enantiomerically pure molecule (a chiral precursor) and using its inherent stereochemistry to direct the formation of a new stereocenter. The chiral precursor is an integral part of the final molecule's backbone or is a reagent that induces chirality.

A classic example is the use of natural products from the "chiral pool," such as carbohydrates or amino acids. For instance, carbohydrate derivatives with a known absolute configuration can be chemically degraded to yield simpler chiral acids. rsc.org More commonly, a chiral molecule like a phenylglycinol derivative is used as a chiral inducer. researchgate.net For example, chiral α-amidophosphine boranes can be diastereoselectively alkylated using a phenylglycinol derivative to create α-substituted products with very high diastereoisomeric excess (up to 99% de). researchgate.net The stereoselectivity in these systems is often explained by the formation of a rigid amide enolate intermediate that blocks one face from the incoming electrophile. researchgate.net The use of pseudoephedrine or pseudoephenamine as chiral auxiliaries, as described previously, can also be viewed through this lens, where the auxiliary-bound substrate acts as the chiral precursor for the diastereoselective alkylation step. nih.gov

Racemic Resolution Strategies for Enantiomeric Enrichment and Separation

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. libretexts.orglumenlearning.com Since enantiomers have identical physical properties like solubility and melting point, direct separation is generally not feasible. lumenlearning.com

The most common method of resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.orglumenlearning.comlibretexts.org Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. libretexts.orglumenlearning.com For the resolution of a racemic acid like 2-(dimethylamino)-2-phenylacetic acid, a chiral base is used as the resolving agent. A widely used class of resolving agents are chiral amines, such as (R)-1-phenylethylamine or a chiral naphthyl-alkylamine. mdpi.comgoogle.com The reaction forms a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), one of which is typically less soluble and crystallizes out of the solution. libretexts.org After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also allows for the recovery of the resolving agent. lumenlearning.comlibretexts.org

| Resolving Agent | Type | Principle of Separation | Reference |

|---|---|---|---|

| (+)-Tartaric acid / (-)-Malic acid | Chiral Acid | Forms diastereomeric salts with racemic bases. | libretexts.org |

| (R)-1-Phenylethylamine | Chiral Amine Base | Forms diastereomeric salts with racemic acids. | mdpi.comlibretexts.org |

| (S)-(-)-1-(2-Naphthyl)-ethylamine | Chiral Amine Base | Effective for resolving α-(phenoxy)phenylacetic acid derivatives. | google.com |

Another strategy is kinetic resolution, where a catalyst or reagent reacts faster with one enantiomer, leaving the other one unreacted. This can be achieved using enzymes or chiral chemical catalysts. nih.gov

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while minimizing cost and waste.

Key parameters that are often optimized include the stoichiometry of reagents. For example, in the direct alkylation of arylacetic acids using a chiral lithium amide, it was found that using a slight excess (1.03–1.05 equivalents) of the chiral amine was crucial for achieving reproducibly high enantioselectivity. nih.gov Process modifications can also lead to significant improvements. In the synthesis of the chiral auxiliary pseudoephenamine, a minor change in the N-formylation step—using formamide (B127407) containing ammonium (B1175870) formate (B1220265) instead of pure formamide—prevented product yellowing and increased the yield on a large scale. nih.gov

For purification, minimizing the use of chromatography is a major goal for scalability. Developing synthetic routes where intermediates and final products can be purified by recrystallization is highly advantageous. mdpi.com Furthermore, adopting technologies like continuous-flow reactors can overcome challenges seen in traditional batch processes, such as catalyst incompatibility or long reaction times, leading to better conversions and a more efficient, scalable process. mdpi.com

Stereochemical Investigations and Absolute Configuration Assignment

Methodologies for Absolute Configuration Determination

The absolute configuration of a chiral molecule can be unequivocally determined through various analytical techniques. While specific studies exclusively detailing the absolute configuration determination of (R)-2-(dimethylamino)-2-phenylacetic acid are not extensively documented in publicly available literature, the following methodologies are standard approaches for such assignments.

Single-Crystal X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. wikipedia.org The technique involves irradiating a single crystal of the enantiomerically pure substance with X-rays. The resulting diffraction pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. chemistrysteps.com The determination of the absolute configuration relies on the anomalous dispersion effect, which is the slight difference in scattering intensity for a reflection and its inverse when the crystal is non-centrosymmetric and the X-ray wavelength is near an absorption edge of one of the atoms. wikipedia.org The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration. wikipedia.org A value close to zero for the correct enantiomer confirms the assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com This technique is particularly useful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with a theoretically predicted spectrum for a known configuration (e.g., the R-enantiomer) obtained from quantum chemical calculations. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can be distinguished by NMR spectroscopy. Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts. mdpi.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra. mdpi.com By comparing the spectra with those of known standards or by applying established empirical rules, the absolute configuration can be inferred.

Chiral Recognition Phenomena in Solution and Solid State

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This phenomenon is fundamental in many chemical and biological processes.

In Solution: In solution, chiral recognition of (R)-2-(dimethylamino)-2-phenylacetic acid could be studied using techniques like NMR titration or isothermal titration calorimetry. For instance, the interaction with chiral hosts such as cyclodextrins can be investigated. mdpi.com Cyclodextrins are chiral macrocycles that can form inclusion complexes with guest molecules. mdpi.com The different binding affinities for the (R)- and (S)-enantiomers of 2-(dimethylamino)-2-phenylacetic acid would demonstrate chiral recognition. mdpi.com The stability of the diastereomeric complexes formed between the host and each enantiomer can be quantified to understand the degree of enantioselectivity. nih.gov

In the Solid State: Chiral recognition in the solid state often manifests as differences in the crystal packing of diastereomeric salts or co-crystals. mdpi.com For example, crystallization of racemic 2-(dimethylamino)-2-phenylacetic acid with a single enantiomer of a chiral amine could lead to the preferential crystallization of one diastereomeric salt. The analysis of the crystal structure of such a salt would reveal the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the chiral recognition.

Control of Stereoselectivity in Transformations Involving the Chiral Center

Controlling the stereochemical outcome of a chemical reaction at a chiral center is a cornerstone of modern asymmetric synthesis. nih.gov While specific transformations involving the chiral center of (R)-2-(dimethylamino)-2-phenylacetic acid are not widely reported, the principles of stereoselectivity can be applied.

In reactions where the chiral center of (R)-2-(dimethylamino)-2-phenylacetic acid acts as a chiral auxiliary or a starting material, the goal is to influence the formation of new stereocenters in a predictable manner. For instance, if the carboxylate of (R)-2-(dimethylamino)-2-phenylacetic acid were used to deprotonate a prochiral ketone, the resulting enolate could be complexed with the chiral lithium amide, creating a chiral environment. Subsequent reaction with an electrophile could then proceed with facial selectivity, leading to a predominance of one enantiomer of the product. The steric and electronic properties of the dimethylamino and phenyl groups would play a crucial role in directing the approach of the electrophile.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a stereoselective alkylation reaction using a chiral base derived from a related phenylacetic acid derivative.

| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |

|---|---|---|---|---|

| 1 | Methyl Iodide | Alkylated Product A | 90:10 | 95% |

| 2 | Ethyl Iodide | Alkylated Product B | 85:15 | 92% |

| 3 | Benzyl Bromide | Alkylated Product C | 95:5 | 98% |

Reactivity Profiles and Reaction Mechanisms of R 2 Dimethylamino 2 Phenylacetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group, -COOH, is a primary site for a range of classical organic transformations. Its reactivity is central to the synthesis of various derivatives such as esters and amides. sgsac.edu.in

Key reactions involving the carboxylic acid group include:

Esterification: In the presence of an acid catalyst, (R)-2-(dimethylamino)-2-phenylacetic acid reacts with alcohols to form the corresponding esters. google.comjocpr.com The reaction is typically reversible and driven to completion by removing water. However, the presence of the basic amino group complicates the reaction, as it can be protonated by the acid catalyst, which must be accounted for in the reaction conditions. google.com

Amide Formation: The carboxylic acid can condense with primary or secondary amines to form amides. sgsac.edu.inbritannica.com This transformation is of significant industrial interest. Direct amidation requires overcoming the initial acid-base reaction between the carboxylic acid and the amine, which forms an unreactive salt. nih.gov This is often achieved by using high temperatures or employing catalysts such as nickel chloride (NiCl₂), titanium tetrachloride (TiCl₄), or zirconium tetrachloride (ZrCl₄) which activate the carboxylic acid. nih.govnih.gov

Salt Formation: As a carboxylic acid, it readily reacts with bases, such as sodium hydroxide, to form carboxylate salts. sgsac.edu.ingoogle.com

Decarboxylation: Like other α-amino acids, it can undergo decarboxylation under certain conditions to form the corresponding amine. sgsac.edu.in

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄), heat google.comjocpr.com |

| Amide Formation | Amine (R'R''NH) | Amide | Heat, often with a catalyst (e.g., NiCl₂, TiCl₄) nih.govnih.gov |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Aqueous solution sgsac.edu.ingoogle.com |

| Decarboxylation | Heat | Amine | Elevated temperatures sgsac.edu.in |

Reactivity of the Tertiary Amine Moiety

The dimethylamino group is a tertiary amine, which imparts characteristic basicity and nucleophilicity to the molecule. Its primary reactions involve interaction with electrophiles.

Salt Formation with Acids: The lone pair of electrons on the nitrogen atom makes the tertiary amine basic. It readily reacts with strong mineral acids like hydrochloric acid (HCl) to form a quaternary ammonium (B1175870) salt. google.combritannica.com

Oxidation: Tertiary amines can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or peroxy acids to form tertiary amine N-oxides. britannica.comlibretexts.org These N-oxides are notable because, unlike the parent amine, the nitrogen center can become chiral if the three alkyl groups are different, and inversion at the nitrogen is slow. libretexts.org Oxidation can also be achieved with other agents like potassium permanganate. acs.org

Alkylation (Menshutkin Reaction): As a nucleophile, the tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Menshutkin reaction, is a direct consequence of the nitrogen's nucleophilicity and is generally possible under mild conditions. wikipedia.orgyoutube.com

| Reaction Type | Reagent(s) | Product Type | General Transformation |

|---|---|---|---|

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt | R₃N + HCl → [R₃NH]⁺Cl⁻ google.combritannica.com |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Amine N-oxide | R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O britannica.comlibretexts.org |

| Alkylation | Alkyl Halide (R'-X) | Quaternary Ammonium Salt | R₃N + R'-X → [R₃NR']⁺X⁻ wikipedia.orgmasterorganicchemistry.com |

Reactivity at the Chiral Alpha-Carbon Center

The alpha-carbon, situated between the phenyl, carboxylic acid, and dimethylamino groups, is a stereocenter and a site of significant reactivity. The acidity of the proton on this carbon is a key feature.

Deprotonation: The alpha-proton is acidic and can be removed by a base to form a carbanion intermediate. creation.comnih.gov The stability of this carbanion is significantly enhanced by the resonance-delocalizing effect of the adjacent phenyl group and the electron-withdrawing nature of the carbonyl group. mdpi.com

Racemization: A crucial consequence of deprotonation is the potential for racemization. The formation of the planar carbanion intermediate allows for reprotonation to occur from either face, leading to the interconversion of the (R)-enantiomer and the (S)-enantiomer. creation.comwikipedia.org The rate of racemization is dependent on factors such as pH and temperature, generally increasing under basic conditions. wikipedia.orgnih.govbuffalo.edu

Alpha-Alkylation: Once the carbanion is formed, it can act as a nucleophile. Reaction with an electrophile, such as an alkyl halide, results in the formation of a new carbon-carbon bond at the alpha-position, yielding a more substituted amino acid. nih.gov

Mechanistic Elucidation of Key Transformations, including C-C Bond Formation and Functional Group Interconversions

Understanding the mechanisms of these transformations is essential for controlling reaction outcomes.

Functional Group Interconversions:

Esterification Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. google.comjocpr.com

Direct Amidation Mechanism: The direct condensation of a carboxylic acid and an amine is challenging due to salt formation. Catalysts like NiCl₂ are believed to coordinate to the carbonyl oxygen, activating the carboxylic acid. The amine then attacks the activated carbonyl group to form a tetrahedral intermediate. Subsequent dehydration, often facilitated by high temperatures, yields the amide bond, with water as the sole byproduct. nih.gov

C-C Bond Formation Mechanism (α-Alkylation):

This transformation proceeds via the generation of a nucleophilic carbanion at the alpha-carbon. A strong base, such as n-butyllithium, is typically required to deprotonate the alpha-carbon, forming a highly reactive enediolate. nih.gov This enediolate then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. The enediolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond, thus functionalizing the alpha-position. nih.gov

| Transformation | Key Mechanistic Steps | Intermediate(s) |

|---|---|---|

| Acid-Catalyzed Esterification | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by alcohol 3. Proton transfer 4. Elimination of water | Protonated carbonyl, Tetrahedral intermediate google.com |

| Catalyzed Direct Amidation | 1. Activation of carboxylic acid by catalyst 2. Nucleophilic attack by amine 3. Dehydration | Metal-coordinated carboxylate, Tetrahedral intermediate nih.gov |

| α-Alkylation | 1. Deprotonation of α-carbon by strong base 2. SN2 attack on alkyl halide | Enediolate/Carbanion nih.gov |

Influence of Reaction Environment on Reactivity and Stereoselectivity

The outcome of reactions involving (R)-2-(dimethylamino)-2-phenylacetic acid is highly sensitive to the reaction environment, including the solvent, temperature, and presence of catalysts.

Influence of Solvent: The choice of solvent can dramatically affect reaction yields and stereochemical integrity. For the direct amidation of phenylacetic acid derivatives, non-polar solvents like toluene (B28343) provided significantly higher yields compared to polar solvents such as DMF or DMSO, where the reaction was sluggish. nih.gov In other contexts, polar solvents have been shown to promote epimerization (racemization) at the chiral center. monash.edu

Influence of Temperature: Temperature is a critical parameter. Elevated temperatures (e.g., 110°C) are often necessary to drive direct amidation reactions to completion by overcoming the stable ammonium carboxylate salt formation. nih.gov However, higher temperatures can also accelerate undesirable side reactions, most notably racemization of the chiral center. creation.com

Influence of Catalysts and pH:

pH: The pH of the medium is crucial. Basic conditions (high pH) favor deprotonation at the alpha-carbon, which can facilitate desired reactions like alkylation but also increases the rate of racemization. wikipedia.orgreddit.com Acidic conditions (low pH) are required for reactions like esterification but will lead to the protonation of the amine, altering its reactivity. google.comreddit.com

Catalysis: Metal ions, such as Cu²⁺, can act as catalysts for racemization by chelating with the amino and carboxyl groups, which stabilizes the carbanion intermediate and facilitates its formation. creation.com In synthetic applications, specific catalysts are chosen to direct reactivity. For instance, Lewis acid catalysts like NiCl₂ or ZrCl₄ are effective for direct amidation. nih.govnih.gov Furthermore, asymmetric synthesis strategies can employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as achieving high enantioselectivity in the α-alkylation of related phenylacetic acids. nih.govfrontiersin.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 40 | 20 | 0 |

| DMF | 110 | 20 | 0 |

| DMSO | 110 | 20 | 0 |

| Toluene | 110 | 10 | 72.5 |

| Toluene | 110 | 20 | 99.2 |

Applications of R 2 Dimethylamino 2 Phenylacetic Acid As a Chiral Synthon in Asymmetric Organic Synthesis

Role in Asymmetric Induction and Stereocontrol

Asymmetric induction is the process by which a chiral entity in a reaction mixture influences the formation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer over the other. (R)-2-(dimethylamino)-2-phenylacetic acid and its derivatives can play a crucial role in this process, dictating the stereochemical outcome of a reaction.

The stereodirecting influence of this compound stems from its rigid and well-defined three-dimensional structure. The phenyl group and the dimethylamino group create a specific chiral environment that can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered direction. This control over the trajectory of attack is fundamental to achieving high levels of stereoselectivity.

Research has shown that chiral lithium amides, derived from structurally similar chiral amines, can act as effective stereodirecting reagents in the enantioselective alkylation of arylacetic acids. This approach circumvents the need for traditional chiral auxiliaries that require attachment and subsequent removal. While direct studies on (R)-2-(dimethylamino)-2-phenylacetic acid in this specific role are an area of ongoing research, the principle of using a chiral base to create a chiral enolate environment highlights the potential for this compound to exert significant stereocontrol.

The effectiveness of asymmetric induction is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. High values indicate a high degree of stereocontrol. The ability of (R)-2-(dimethylamino)-2-phenylacetic acid derivatives to induce high levels of asymmetry is a key factor in their utility in the synthesis of enantiomerically pure compounds.

As a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of transferring its chirality to the target molecule. (R)-2-(dimethylamino)-2-phenylacetic acid is an excellent candidate for use as a chiral auxiliary due to its ready availability in enantiomerically pure form and the ease with which it can be attached to and cleaved from a substrate.

When attached to a molecule, typically through an amide or ester linkage, the rigid structure of the (R)-2-(dimethylamino)-2-phenylacetic acid moiety effectively blocks one face of the molecule. This steric hindrance forces reactions, such as alkylations, additions, or cycloadditions, to occur on the opposite, more accessible face, leading to the formation of a specific stereoisomer.

For instance, in the context of enolate chemistry, an amide formed between (R)-2-(dimethylamino)-2-phenylacetic acid and a carboxylic acid can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile will proceed with a high degree of diastereoselectivity, dictated by the chiral environment of the auxiliary. The auxiliary can then be cleaved, often by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary for reuse. The principle is similar to the well-established use of pseudoephedrine as a chiral auxiliary in diastereoselective alkylation reactions, which provides access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu

The selection of the appropriate chiral auxiliary is critical for the success of an asymmetric synthesis. The ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce a high degree of stereoselectivity. (R)-2-(dimethylamino)-2-phenylacetic acid fulfills many of these criteria, making it an attractive option for synthetic chemists.

Precursor for Chiral Ligands in Asymmetric Metal Catalysis

Asymmetric metal catalysis is a powerful strategy for the synthesis of chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The heart of these catalysts lies in the chiral ligands that coordinate to the metal center and create a chiral environment that directs the stereochemical course of the reaction. (R)-2-(dimethylamino)-2-phenylacetic acid serves as a valuable precursor for the synthesis of a variety of chiral ligands.

The amino and carboxyl functionalities of (R)-2-(dimethylamino)-2-phenylacetic acid provide convenient handles for chemical modification, allowing for its incorporation into larger, more complex ligand scaffolds. For example, the carboxylic acid can be converted to an amide, and the amino group can be functionalized to create bidentate or multidentate ligands capable of coordinating to a metal center.

One important class of ligands that can be conceptually derived from amino acids are N,N'-dioxide ligands. These ligands, often C2-symmetric, can be synthesized from readily available amino acids and amines and are effective in a number of asymmetric reactions. nih.govrsc.org The design of chiral ligands is a crucial aspect of asymmetric catalysis, with a move from traditional C2-symmetric ligands to nonsymmetrical modular ligands that can sometimes offer superior performance. nih.govsemanticscholar.orgscispace.com

The performance of a chiral ligand is highly dependent on its steric and electronic properties. The phenyl and dimethylamino groups of (R)-2-(dimethylamino)-2-phenylacetic acid contribute to a specific steric environment around the metal center, while the nitrogen and oxygen atoms provide the necessary coordination sites. By systematically modifying the structure of ligands derived from this chiral synthon, chemists can fine-tune the catalyst's activity and selectivity for a particular transformation.

Table 1: Examples of Chiral Ligand Classes and Their Applications in Asymmetric Catalysis

| Ligand Class | Precursor Type | Metal | Typical Application |

| N,N'-Dioxides | Amino Acids | Various | Asymmetric catalysis |

| P,N-Ligands | Amino Alcohols | Pd, Ir | Asymmetric hydrogenation, allylic substitution |

| Bisoxazolines | Amino Alcohols | Cu, Pd | Cyclopropanation, allylic alkylation |

This table provides a conceptual overview of how chiral precursors like (R)-2-(dimethylamino)-2-phenylacetic acid can be envisioned as starting points for the synthesis of various classes of chiral ligands used in asymmetric catalysis.

Building Block for Complex Chiral Molecule Synthesis

Beyond its role in directing stereochemistry, (R)-2-(dimethylamino)-2-phenylacetic acid can also serve as a fundamental chiral building block, where its entire carbon skeleton is incorporated into the final target molecule. Many biologically active compounds, including pharmaceuticals and natural products, possess chiral centers, and the use of enantiomerically pure starting materials is often the most efficient strategy for their synthesis.

The combination of a phenyl ring, a carboxylic acid, and a dimethylamino group in a single chiral molecule makes (R)-2-(dimethylamino)-2-phenylacetic acid a versatile starting point for the synthesis of a wide range of complex structures. The carboxylic acid can be reduced, esterified, or converted into other functional groups, while the amino group can participate in a variety of bond-forming reactions.

For example, chiral amino acids and their derivatives are crucial components in the synthesis of peptides, alkaloids, and other nitrogen-containing natural products. The phenylglycine scaffold present in (R)-2-(dimethylamino)-2-phenylacetic acid is a common motif in many bioactive molecules. By utilizing this pre-existing chirality, synthetic chemists can significantly shorten synthetic routes and avoid challenging enantioselective steps.

The synthesis of complex molecules often involves a series of reactions where stereochemical integrity must be maintained. Starting with an enantiomerically pure building block like (R)-2-(dimethylamino)-2-phenylacetic acid provides a robust foundation for the construction of intricate three-dimensional architectures with a high degree of stereochemical purity.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (R)-2-(dimethylamino)-2-phenylacetic acid, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while two-dimensional techniques can reveal through-bond and through-space correlations, offering insights into the molecule's conformation and stereochemistry.

While a specific, publicly available high-resolution NMR spectrum for (R)-2-(dimethylamino)-2-phenylacetic acid is not provided in the search results, the expected chemical shifts can be inferred from data for structurally related compounds such as phenylacetic acid and N,N-dimethylglycine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (α-carbon), and the protons of the dimethylamino group. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The α-proton, being adjacent to the phenyl ring, the carboxylic acid, and the nitrogen atom, would likely resonate as a singlet or a narrow multiplet. The six protons of the N(CH₃)₂ group would give a sharp singlet, with its chemical shift influenced by the electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. Key signals would include those for the carboxyl carbon (δ ~170-180 ppm), the carbons of the phenyl ring (δ ~125-140 ppm), the α-carbon (the chemical shift of which is sensitive to the substituents), and the methyl carbons of the dimethylamino group. The specific chemical shift of the chiral α-carbon is a key indicator of the electronic effects of the attached functional groups.

Conformational analysis can be performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. This can help determine the preferred rotational conformation around the Cα-C(phenyl) and Cα-N bonds. The stereochemical integrity (enantiomeric purity) can be assessed using chiral solvating agents or by converting the acid to a diastereomeric ester or amide and analyzing the resulting NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-2-(dimethylamino)-2-phenylacetic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxyl (COOH) | 10-12 | ~175 | Broad Singlet |

| Phenyl (C₆H₅) | 7.2-7.5 | 125-140 | Multiplet |

| α-Carbon (CH) | ~4.0-4.5 | ~65-75 | Singlet |

| N-Methyl (N(CH₃)₂) | ~2.3-2.8 | ~40-45 | Singlet |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unequivocal proof of the (R)-absolute configuration of the chiral center, as well as detailed information on bond lengths, bond angles, and torsional angles.

As of now, a published crystal structure for (R)-2-(dimethylamino)-2-phenylacetic acid is not available in the public domain. However, the application of SCXRD would be invaluable. The resulting crystal structure would reveal the solid-state conformation of the molecule, which is often the lowest energy conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group and potential C-H···O or π-π stacking interactions involving the phenyl rings, which dictate the crystal packing. Studies on similar molecules, like cocrystals of DL-2-hydroxy-2-phenylacetic acid, demonstrate how hydrogen bonding synthons, such as the acid-amide R²₂(8) motif, govern the supramolecular assembly.

**Table 2: Potential Crystallographic Data Obtainable from SCXRD for

Computational and Theoretical Chemistry Investigations of R 2 Dimethylamino 2 Phenylacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (R)-2-(dimethylamino)-2-phenylacetic acid. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.

Detailed Research Findings:

DFT calculations would be used to optimize the molecular geometry of the compound, finding the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Studies on similar aromatic carboxylic acids, such as 2-thiophene carboxylic acid derivatives, have successfully used DFT to calculate these electronic properties and correlate them with the molecule's reactivity. mdpi.com For (R)-2-(dimethylamino)-2-phenylacetic acid, such calculations would reveal how the chiral center and the dimethylamino and phenyl groups influence the electronic environment of the carboxylic acid moiety.

Illustrative Data Table: Predicted Electronic Properties

The following table presents hypothetical, yet representative, electronic properties for (R)-2-(dimethylamino)-2-phenylacetic acid as would be predicted by DFT calculations.

| Molecular Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron. |

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Dynamics

The biological and chemical activity of a flexible molecule like (R)-2-(dimethylamino)-2-phenylacetic acid is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and to understand the energy barriers between them.

Detailed Research Findings:

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for this purpose. MM methods use a classical force field to rapidly calculate the potential energy of a vast number of conformations, allowing for a broad search of the conformational space. MD simulations model the atomic motions of the molecule over time, providing insight into its dynamic behavior and the accessibility of different conformations at a given temperature.

For example, studies on mefenamic acid, another substituted amino acid, have shown that the molecule can exist in different conformations defined by the torsion angles between its constituent parts. mdpi.com Similarly, the conformational landscape of (R)-2-(dimethylamino)-2-phenylacetic acid would be primarily determined by the rotation around the C-C bond connecting the phenyl and carboxylic acid groups, and the C-N bond of the amino group. Identifying the most stable conformers is critical, as these are the most likely to be present and interact with other molecules, such as biological receptors or chiral resolving agents. Research on phenylacetic acid has highlighted that non-planar conformations are often the most stable. researchgate.net

Illustrative Data Table: Stable Conformers and Relative Energies

This table illustrates a potential outcome of a conformational analysis, showing different stable conformers and their relative energies.

| Conformer | Dihedral Angle (Phenyl-Cα-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -135° | 0.00 | 75.2 |

| 2 | -75° | 1.10 | 15.5 |

| 3 | 178° | 1.85 | 9.3 |

Transition State Modeling and Reaction Pathway Elucidation

Understanding the chemical reactions that form or consume (R)-2-(dimethylamino)-2-phenylacetic acid requires knowledge of the reaction mechanisms, including the high-energy transition states that connect reactants, intermediates, and products.

Detailed Research Findings:

Computational chemistry allows for the modeling of these transition states and the elucidation of the entire reaction pathway. Using methods like DFT, researchers can calculate the geometries and energies of transition states, which are first-order saddle points on the potential energy surface. This information is used to determine the activation energy of a reaction, which is a key factor in its rate.

For a chiral molecule like (R)-2-(dimethylamino)-2-phenylacetic acid, transition state modeling is particularly valuable for understanding the origins of stereoselectivity in its synthesis. By comparing the activation energies of the pathways leading to the (R) and (S) enantiomers, one can predict which enantiomer will be preferentially formed. While specific studies on this compound are scarce, research into Michael additions involving pyrrolidine (B122466) enamines demonstrates how computational elucidation of elementary steps is crucial for understanding regio- and stereoselectivity. researchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Detailed Research Findings:

Quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra). For example, after performing a conformational analysis as described in section 7.2, one could calculate the NMR chemical shifts for the protons and carbons in each stable conformer. By taking a Boltzmann-weighted average of these shifts, a theoretical spectrum can be generated that should closely match the experimental spectrum if the conformational analysis is accurate.

This approach has been successfully applied to many organic molecules. For instance, in the study of phenylacetic acid and its derivatives, IR spectroscopy combined with theoretical calculations helped to confirm the predominance of certain conformations. researchgate.net A similar approach for (R)-2-(dimethylamino)-2-phenylacetic acid would provide a powerful link between its computed structure and experimental observations.

Illustrative Data Table: Predicted vs. Experimental ¹H-NMR Shifts

This table provides a hypothetical comparison of predicted and experimental proton NMR chemical shifts for a key proton in the molecule.

| Proton | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) |

|---|---|---|

| α-Hydrogen (CH-COOH) | 4.15 | 4.12 |

| N-Methyl Protons (N(CH₃)₂) | 2.38 | 2.35 |

| Ortho-Phenyl Protons | 7.45 | 7.48 |

| Meta/Para-Phenyl Protons | 7.30 | 7.33 |

Modeling of Chiral Recognition and Ligand-Substrate Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the basis for enantioselective catalysis and chromatographic separation of enantiomers.

Detailed Research Findings:

Molecular modeling, including docking and molecular dynamics simulations, can provide detailed insights into the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern chiral recognition. By modeling the interaction of (R)-2-(dimethylamino)-2-phenylacetic acid with a chiral selector or an enzyme's active site, researchers can understand the structural basis for enantioselectivity.

For example, computational studies on chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid have used crystallographic analysis and NMR to understand how the spatial arrangement of aromatic rings and functional groups dictates interactions with other chiral molecules. nih.gov These studies revealed that the phenyl ring was primarily responsible for shielding effects observed in NMR, which is a direct consequence of specific intermolecular arrangements. nih.gov Modeling the complex between (R)-2-(dimethylamino)-2-phenylacetic acid and a binding partner would involve identifying the most stable binding pose and calculating the interaction energy, which could then be compared with the corresponding values for the (S)-enantiomer to explain the observed enantioselectivity.

Synthesis and Chemical Reactivity of Analogues and Derivatives of R 2 Dimethylamino 2 Phenylacetic Acid

Structural Modifications of the Dimethylamino Group

The dimethylamino group in (R)-2-(dimethylamino)-2-phenylacetic acid is a key determinant of its chemical character, influencing its basicity and nucleophilicity. Modifications at this site can lead to a variety of N-substituted analogues with altered steric and electronic properties.

Synthesis of N-Alkyl and N-Aryl Analogues

The synthesis of N-alkyl and N-aryl derivatives of (R)-2-phenylglycine can be achieved through several synthetic routes. One common approach involves the reductive amination of phenylglyoxalic acid with a primary or secondary amine. This method allows for the introduction of various alkyl and aryl substituents on the nitrogen atom. For instance, reaction with methylamine followed by reduction would yield the N-methyl analogue.

Another versatile method is the N-arylation of (R)-phenylglycine esters using palladium-catalyzed cross-coupling reactions. This approach enables the introduction of a wide range of substituted and unsubstituted aryl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing racemization of the chiral center.

| Modification | Synthetic Method | Resulting Analogue | Key Features |

| N-Alkylation | Reductive amination of phenylglyoxalic acid | (R)-2-(alkylamino)-2-phenylacetic acid | Altered basicity and steric hindrance |

| N-Arylation | Palladium-catalyzed cross-coupling | (R)-2-(arylamino)-2-phenylacetic acid | Modified electronic properties and potential for extended conjugation |

| N-Acylation | Reaction with acyl chlorides or anhydrides | (R)-2-(N-acyl-N-methylamino)-2-phenylacetic acid | Introduction of amide functionality, influencing hydrogen bonding capabilities |

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, including esters and amides. These modifications significantly impact the compound's polarity, solubility, and reactivity in subsequent transformations.

Synthesis of Esters and Amides

Esterification of (R)-2-(dimethylamino)-2-phenylacetic acid can be accomplished through standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.

Amide derivatives are synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of substituents on the amide nitrogen.

| Derivative | Synthetic Method | Reactants | Potential Applications |

| Esters | Fischer Esterification | (R)-2-(dimethylamino)-2-phenylacetic acid, Alcohol, Acid catalyst | Protecting group, intermediate for further synthesis |

| Amides | Amide Coupling | (R)-2-(dimethylamino)-2-phenylacetic acid, Amine, Coupling agent | Building blocks for peptidomimetics, introduction of new functional groups |

Structural Modifications of the Phenyl Ring System

Synthesis of Substituted Phenyl Analogues

The synthesis of derivatives with substituted phenyl rings can be achieved by starting with appropriately substituted benzaldehydes or phenylacetic acids. For example, a Suzuki coupling reaction can be employed to introduce various aryl or alkyl groups onto a bromo-substituted phenylacetic acid derivative. Electrophilic aromatic substitution reactions on the phenyl ring of (R)-2-(dimethylamino)-2-phenylacetic acid itself can also be utilized, although care must be taken to control the regioselectivity and avoid side reactions.

The nature of the substituent on the phenyl ring has a profound effect on the reactivity of the molecule. Electron-donating groups, such as methoxy or alkyl groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density and can deactivate the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution under certain conditions.

| Substituent Position | Substituent Type | Effect on Phenyl Ring | Example of Synthetic Approach |

| para | Electron-donating (e.g., -OCH3) | Increased electron density, activation towards electrophilic substitution | Starting from p-methoxybenzaldehyde |

| para | Electron-withdrawing (e.g., -NO2) | Decreased electron density, deactivation towards electrophilic substitution | Nitration of the phenyl ring |

| ortho | Bulky alkyl group | Steric hindrance around the benzylic center | Suzuki coupling with an ortho-substituted arylboronic acid |

Impact of Structural Modifications on Chemical Reactivity and Stereoselectivity

The structural modifications discussed in the preceding sections have a significant impact on both the chemical reactivity and the stereoselectivity of reactions involving these derivatives.

The electronic nature of substituents on the phenyl ring directly influences the stability of intermediates in reactions involving the benzylic C-H bond. Electron-donating groups can stabilize a positive charge at the benzylic position, facilitating reactions that proceed through carbocationic intermediates. Conversely, electron-withdrawing groups can destabilize such intermediates.

The steric bulk of substituents on the dimethylamino group, the carboxylic acid derivative, or the phenyl ring can play a crucial role in controlling the stereochemical outcome of reactions. In diastereoselective reactions, a bulkier substituent can effectively block one face of the molecule, leading to the preferential formation of one diastereomer. For instance, in the alkylation of an enolate derived from an ester of (R)-2-(dimethylamino)-2-phenylacetic acid, a larger ester group can enhance the facial selectivity of the incoming electrophile.

(R)-phenylglycine and its derivatives are frequently employed as chiral auxiliaries in asymmetric synthesis. nih.govacs.orgscispace.com The stereocenter of the phenylglycine moiety directs the stereochemical course of a reaction, and after the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The efficiency of such a chiral auxiliary is highly dependent on its structural features, with modifications to the N-substituents and the phenyl ring impacting the degree of stereocontrol.

Design Principles for New Chiral α-Amino Acid Derivatives

The design of new chiral α-amino acid derivatives is guided by several key principles aimed at achieving specific chemical properties and reactivity.

Stereochemical Control: A primary goal is the development of derivatives that can act as efficient chiral auxiliaries or catalysts. This involves designing structures that create a well-defined chiral environment around the reactive center, leading to high levels of stereoselectivity in asymmetric transformations. The strategic placement of bulky groups can be used to control the approach of reagents.

Modulation of Electronic Properties: The electronic nature of the α-amino acid derivative can be tuned by introducing electron-donating or electron-withdrawing groups. This allows for the modulation of the reactivity of the α-carbon and other parts of the molecule, enabling a wider range of chemical transformations.

Introduction of Functional Groups: New functionalities can be incorporated to allow for further derivatization or to impart specific properties, such as the ability to coordinate to metal catalysts. For example, the incorporation of a phosphine group can lead to the development of novel chiral ligands for transition metal catalysis.

Conformational Rigidity: Introducing conformational constraints, for instance, by incorporating the α-amino acid into a cyclic system, can enhance stereoselectivity. A more rigid structure reduces the number of possible transition states, often leading to a higher preference for one stereochemical outcome.

By applying these principles, chemists can rationally design and synthesize novel chiral α-amino acid derivatives with tailored properties for a wide range of applications in asymmetric synthesis and catalysis.

Q & A

Basic Research Questions

Q. What are the established enantioselective synthesis routes for (R)-2-(dimethylamino)-2-phenylacetic acid, and how can reaction conditions be optimized for high enantiomeric excess?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For instance, nitrilase enzymes can achieve >99% enantiomeric excess (ee) by selectively hydrolyzing the (S)-enantiomer of racemic precursors under optimized pH (8.0) and temperature (20°C) conditions . Kinetic resolution using chiral auxiliaries (e.g., Fmoc-protected intermediates) is another approach, requiring HPLC monitoring (C18 columns, 0.1% TFA in acetonitrile/water) to track ee .

Q. How can researchers purify (R)-2-(dimethylamino)-2-phenylacetic acid from reaction mixtures containing structural analogs?

- Methodological Answer : Reverse-phase chromatography (e.g., C18 silica, gradient elution with 10–40% acetonitrile in 0.1% formic acid) effectively separates polar analogs. For hydrochloride salts (e.g., CAS: EN300-51689), recrystallization from ethanol/water (3:1 v/v) yields >97% purity, confirmed by melting point (69–70°C) and NMR (δ 2.2–2.4 ppm for dimethylamino protons) .

Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and circular dichroism (CD) at 220–250 nm verify enantiopurity. X-ray crystallography of derivatives (e.g., 3,5-dinitrobenzamide) provides absolute configuration confirmation .

Advanced Research Questions

Q. How does (R)-2-(dimethylamino)-2-phenylacetic acid interact with cellular targets, and what experimental models validate its bioactivity?

- Methodological Answer : Molecular docking studies (AutoDock Vina) suggest affinity for G protein-coupled receptors (GPCRs) due to structural similarity to indole derivatives. In vitro assays (e.g., cAMP modulation in HEK293 cells) and in vivo murine models (diuresis studies) reveal dose-dependent activity at 10–100 µM, with LC-MS/MS used to quantify metabolites .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Meta-analysis of structure-activity relationships (SAR) identifies substituent effects (e.g., fluorination at C4 enhances receptor binding). Cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) clarifies conflicting IC50 values .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for neuropharmacological applications?

- Methodological Answer : LogP optimization (target 2.0–3.0 via methyl/fluoro substitutions) and P-glycoprotein efflux assays (Caco-2 monolayers) guide derivative design. In situ perfusion models in rats quantify BBB permeability (Pe > 1.0 × 10⁻⁶ cm/s) .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.